Physicochemical Differentiation: Lipophilicity and Steric Bulk vs. the 6-Hydroxy-2-methyl Analog
The target compound is differentiated from its closest commercially available analog, 6-hydroxy-2-methylphthalazin-1-one, by the N-2 isopropyl substituent. While direct experimental logP values are not publicly available for this compound, a class-level inference based on the phthalazinone scaffold indicates the isopropyl group increases calculated logP (clogP) by approximately 0.8–1.0 log units and molar refractivity (a measure of steric bulk) by ~10 units compared to the methyl analog [1]. This change is critical for optimizing membrane permeability and target binding, as a higher logP can enhance passive permeability but may reduce aqueous solubility. For SAR studies, this specific steric and lipophilic profile is the defined variable of interest and cannot be replicated by the methyl or ethyl homologs .
| Evidence Dimension | Lipophilicity and Steric Bulk (Estimated clogP and Molar Refractivity) |
|---|---|
| Target Compound Data | Estimated clogP ~1.3; Molar Refractivity ~56.2 cm³/mol (calculated via fragment methods for phthalazinone scaffold) |
| Comparator Or Baseline | 6-hydroxy-2-methylphthalazin-1-one: Estimated clogP ~0.5; Molar Refractivity ~46.5 cm³/mol |
| Quantified Difference | Estimated ΔclogP ≈ +0.8; ΔMR ≈ +9.7 cm³/mol |
| Conditions | In silico prediction based on the phthalazin-1(2H)-one scaffold; experimental values may vary. |
Why This Matters
This difference defines the compound's utility in physicochemical property screening cascades; selecting the methyl analog invalidates the experimental variable in an SAR study focused on N-2 substituent effects.
- [1] Ghose, A. K., & Crippen, G. M. (1987). Atomic physicochemical parameters for three-dimensional-structure-directed quantitative structure-activity relationships. 2. Modeling dispersive and hydrophobic interactions. Journal of Chemical Information and Computer Sciences, 27(1), 21-35. View Source
